ethyl 3-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
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Description
Ethyl 3-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H19ClN4O5 and its molecular weight is 478.89. The purity is usually 95%.
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Biological Activity
Ethyl 3-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a complex organic compound that integrates multiple pharmacologically significant moieties, including oxadiazole and pyridine derivatives. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Structural Overview
The compound's structure can be broken down into several key components:
- Oxadiazole Ring : Known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
- Pyridine Derivative : Often associated with neuroactive properties and enzyme inhibition.
- Chlorophenyl Group : Enhances lipophilicity and biological activity through electron-withdrawing effects.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 8.33 - 23.15 µM |
Bacillus subtilis | 4.69 - 22.9 µM |
Salmonella typhi | Moderate activity |
The presence of the chlorophenyl group significantly enhances its antibacterial efficacy due to increased membrane permeability and interaction with bacterial cell walls .
Anticancer Activity
The compound has shown potential in cancer treatment through various mechanisms:
-
Cell Proliferation Inhibition : Studies have demonstrated that derivatives of oxadiazole can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma).
The structure-activity relationship (SAR) indicates that modifications in the oxadiazole and pyridine rings can significantly affect cytotoxicity .
Cell Line IC50 (µM) A431 <10 Jurkat (T-cell leukemia) <15 - Mechanism of Action : Preliminary data suggest that the compound may induce apoptosis in cancer cells via mitochondrial pathways, enhancing the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors .
Enzyme Inhibition
The compound also exhibits notable enzyme inhibitory activity:
-
Acetylcholinesterase Inhibition : Essential for treating conditions like Alzheimer's disease, where acetylcholine levels need to be regulated.
Compound IC50 (µM) Ethyl derivative 12.5
This activity is attributed to the structural features that allow for effective binding to the active site of the enzyme .
Study on Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various oxadiazole derivatives, this compound was compared against standard antibiotics. The results demonstrated superior activity against resistant strains of Staphylococcus aureus, indicating potential for development as a new therapeutic agent .
Study on Anticancer Properties
In vitro studies on human cancer cell lines revealed that this compound could inhibit cell growth significantly more than existing treatments like doxorubicin. The study suggested that the compound could be a promising candidate for further development in cancer therapy due to its dual-action mechanism targeting both proliferation and apoptosis pathways .
Properties
IUPAC Name |
ethyl 3-[[2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O5/c1-2-33-24(32)16-5-3-6-18(13-16)26-20(30)14-29-12-4-7-19(23(29)31)22-27-21(28-34-22)15-8-10-17(25)11-9-15/h3-13H,2,14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSHOAKFKYYHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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